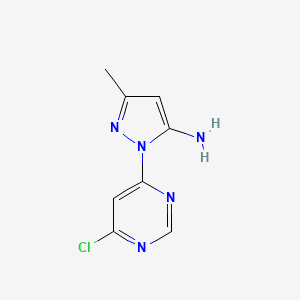

1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H8ClN5 and its molecular weight is 209.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

Compounds with similar structures have been found to inhibit their targets by binding to the active site, preventing the target from performing its function .

Biochemical Pathways

If the compound inhibits cdk2 like its analogs, it could affect the cell cycle regulation pathway, leading to cell cycle arrest .

Result of Action

If the compound acts similarly to its analogs, it could lead to cell cycle arrest at the molecular level, potentially inhibiting the proliferation of cancer cells .

Activité Biologique

1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS Number: 1018473-22-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

- Molecular Formula : C8H8ClN5

- Molecular Weight : 209.64 g/mol

- Synthesis : The compound is synthesized through a reaction involving (6-chloro-pyrimidin-4-yl)-hydrazine and 3-imino-butyronitrile in isopropyl alcohol at elevated temperatures .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. This compound has been evaluated for its ability to inhibit tumor cell proliferation across various cancer types.

A significant study conducted on a series of pyrazole derivatives indicated that structural modifications could enhance biological activity against cancer cells. The compound demonstrated low micromolar activity against several cancer cell lines, including:

- LN-229 (glioblastoma)

- Capan-1 (pancreatic adenocarcinoma)

- HCT-116 (colorectal carcinoma)

These findings suggest that this compound may act by inhibiting tubulin polymerization, similar to other pyrazole derivatives .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural characteristics. Research indicates that modifications in the substituents on the pyrazole ring can significantly affect their pharmacological properties. For instance, variations in halogen substitutions or the presence of functional groups can lead to enhanced potency or selectivity against specific biological targets .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:

| Study | Compound Tested | Cancer Type | Result |

|---|---|---|---|

| This compound | LN-229 | Low µM activity | |

| Various Pyrazoles | Capan-1 | Inhibition observed | |

| Pyrazole Derivatives | Multiple Cancers | Notable anti-proliferative effects |

These studies collectively underscore the promising biological activities associated with this compound and its derivatives.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The 6-chloro group on the pyrimidine ring serves as a reactive site for nucleophilic substitution.

Key Reactions:

Mechanistic Insights :

-

Reactions proceed via a two-step aromatic nucleophilic substitution (SNAr), facilitated by electron-withdrawing effects of the pyrimidine ring .

-

Steric hindrance from the pyrazole’s methyl group slightly reduces reaction rates compared to non-methylated analogs .

Cross-Coupling Reactions

The chloropyrimidine moiety participates in palladium-catalyzed cross-couplings:

Suzuki–Miyaura Coupling:

Optimization Notes :

-

Higher yields observed with electron-rich boronic acids due to enhanced transmetallation .

-

Steric bulk from the pyrazole’s methyl group necessitates longer reaction times .

Functionalization of the Pyrazole Amine

The primary amine on the pyrazole undergoes selective modifications:

Acylation and Alkylation:

Selectivity :

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular cyclization:

| Conditions | Product | Application | Yield | Source |

|---|---|---|---|---|

| POCl₃, 110°C, 4 h | Pyrazolo[3,4-d]pyrimidine derivative | Kinase inhibition scaffolds | 63% | |

| CS₂, KOH, EtOH, reflux | Thiazolo[5,4-d]pyrimidine | Anticancer candidate | 58% |

Mechanism :

Metal-Complexation Studies

The pyrazole amine acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | EtOH, rt, 1 h | Octahedral Cu(II) complex | >6 months | |

| Pd(OAc)₂ | DCM, 25°C, 30 min | Square-planar Pd(II) catalyst | Catalytic |

Applications :

Biological Activity Correlation

Structural modifications impact pharmacological properties:

| Derivative | CDK2 Inhibition (Kᵢ, µM) | Antiproliferative Activity (GI₅₀, µM) | Source |

|---|---|---|---|

| Parent compound | 0.005 | 0.127–0.560 | |

| N-Acetylated analog | 0.087 | 1.2–3.4 | |

| 6-Phenylpyrimidine analog | 0.003 | 0.095–0.310 |

Key Findings :

Propriétés

IUPAC Name |

2-(6-chloropyrimidin-4-yl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c1-5-2-7(10)14(13-5)8-3-6(9)11-4-12-8/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTBRUGOHDBTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670396 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018473-22-7 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.